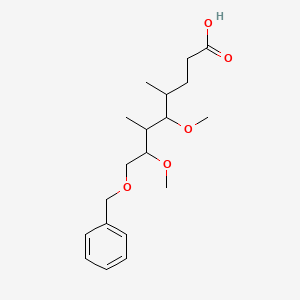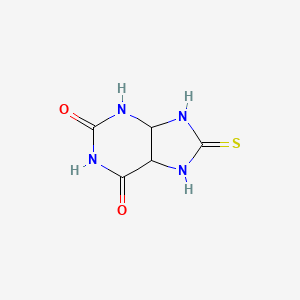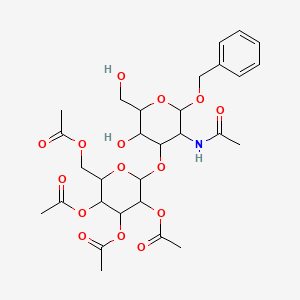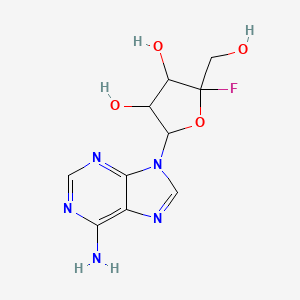
5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid is a complex organic compound with the molecular formula C19H30O5 and a molecular weight of 338.44 g/mol . This compound is an intermediate in the preparation of Stigmatellin A, a known inhibitor of the mitochondrial electron transport chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid involves multiple steps. One common method starts with the precursor 3,5-dimethoxybenzyl alcohol. This precursor undergoes a series of reactions including chloromethylation, oxidation, and lactonization to form the desired compound . The key steps include:
Chloromethylation: Conversion of 3,5-dimethoxybenzyl alcohol to 6-chloromethyl-2,4-dimethoxybenzaldehyde.
Oxidation and Lactonization: Oxidation of the aldehyde to form 5,7-dimethoxyphthalide, followed by lactonization in one pot.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including Stigmatellin A.
Biology: Studied for its potential effects on mitochondrial function due to its role in inhibiting the electron transport chain.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid involves its interaction with the mitochondrial electron transport chain. It inhibits the electron flow, thereby affecting ATP production and cellular respiration. The molecular targets include components of the electron transport chain, such as cytochrome bc1 complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stigmatellin A: A direct derivative and inhibitor of the mitochondrial electron transport chain.
Sinapic Acid: A phenylpropanoid derivative with antioxidant properties.
Boc-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-1-acetic acid: A compound with similar methoxy and phenyl groups.
Uniqueness
5,7-Dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid is unique due to its specific structure that allows it to act as an intermediate in the synthesis of Stigmatellin A. Its ability to inhibit the mitochondrial electron transport chain sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
5,7-dimethoxy-4,6-dimethyl-8-phenylmethoxyoctanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O5/c1-14(10-11-18(20)21)19(23-4)15(2)17(22-3)13-24-12-16-8-6-5-7-9-16/h5-9,14-15,17,19H,10-13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUBPNWKSYGFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(C(C)C(COCC1=CC=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,10,13,17-Tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12288390.png)
![N-[[(3R)-1-(Aminoiminomethyl)-3-piperidinyl]acetyl]-4-(phenylethynyl)-L-phenylalanine methyl ester trifluoroacetate](/img/structure/B12288396.png)
![6-Ethynylbenzo[d]oxazol-2(3H)-one](/img/structure/B12288407.png)
![2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;2-(tert-butylamino)-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanol](/img/structure/B12288423.png)

![2-[(4-Aminophenyl)thio]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12288427.png)
![9H-fluoren-9-ylmethyl N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B12288428.png)
![7-Chlorobenzo[h]quinoline](/img/structure/B12288431.png)



![(5S,15S)-5,15-Bis[(tert-butyloxy)carbonyl]-10-[(5S)-6-(tert-butyloxy)-6-oxo-5-[[(benzyloxy)carbonyl]amino]hexyl]-8,12-dihydroxy-3-oxo-1-phenyl-2-oxa-4,10,16-triazaheptadecan-17-oic Acid Benzyl Ester](/img/structure/B12288462.png)

